p-Terphenyl-4,4''-dithiol

Catalog No.
S1541031
CAS No.
174706-21-9
M.F
C18H14S2
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Terphenyl-4,4''-dithiol

CAS Number

174706-21-9

Product Name

p-Terphenyl-4,4''-dithiol

IUPAC Name

4-[4-(4-sulfanylphenyl)phenyl]benzenethiol

Molecular Formula

C18H14S2

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C18H14S2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12,19-20H

InChI Key

HSAKNFPXLQYFIJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S)C3=CC=C(C=C3)S

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S)C3=CC=C(C=C3)S

Organic Electronics

  • Organic Light-Emitting Diodes (OLEDs)

    TPDT is being investigated as a promising material for hole-transport layers in OLEDs. Its ability to efficiently transport positive charges while maintaining good film-forming properties makes it a potential candidate for improving device performance []. Studies suggest that TPDT-based OLEDs exhibit high brightness, good color purity, and extended operational lifetimes [].

  • Organic Photovoltaics (OPVs)

    Research explores TPDT's potential as an electron acceptor material in OPVs. Its ability to accept electrons effectively and form suitable energy level alignments with donor materials is advantageous for efficient photovoltaic devices []. Studies have shown that TPDT-based OPVs exhibit promising power conversion efficiencies and offer possibilities for developing new generation solar cells [].

Molecular Recognition and Sensing

  • Chemical Sensors

    TPDT's thiol groups can interact with specific metal ions, making it a potential candidate for developing selective and sensitive chemical sensors. Studies have shown that TPDT-modified surfaces can detect various metal ions, including mercury and copper, with high sensitivity and good selectivity []. This opens doors for developing new methods for environmental monitoring and pollutant detection.

  • Biosensors

    The ability of TPDT to interact with biological molecules is being explored for developing biosensors. Researchers are investigating the use of TPDT-functionalized surfaces for the detection of specific biomolecules, such as proteins and DNA, with potential applications in biomedical research and diagnostics [].

p-Terphenyl-4,4''-dithiol is an organic compound belonging to the class of dithiols, characterized by its unique structure consisting of three phenyl rings connected by two sulfur-containing functional groups. This compound has gained attention in the fields of materials science and nanotechnology due to its ability to form self-assembled monolayers on various substrates, which can significantly enhance the properties of electronic devices and sensors. The molecular formula of p-terphenyl-4,4''-dithiol is C18H16S2, and it possesses a molecular weight of approximately 304.45 g/mol .

, notably involving the formation of disulfide bonds when oxidized. This property is exploited in linking organic materials, such as graphene oxide, enhancing their structural integrity and functionality . The oxidation of thiol groups to form disulfides can be facilitated by agents like hydrogen peroxide, which promotes the coupling reactions necessary for constructing complex molecular architectures .

Several methods exist for synthesizing p-terphenyl-4,4''-dithiol. Common approaches include:

  • Direct Synthesis: This involves the reaction of appropriate precursors under controlled conditions to yield p-terphenyl-4,4''-dithiol directly.
  • Functionalization of Gold Nanoparticles: The compound can be synthesized during the functionalization process where gold nanoparticles are treated with thiol compounds to form stable networks .
  • Chemical Modification: Existing terphenyl derivatives can be modified chemically to introduce thiol groups at specific positions on the aromatic rings.

These methods highlight the versatility in producing p-terphenyl-4,4''-dithiol for various applications.

p-Terphenyl-4,4''-dithiol finds applications across several domains:

  • Electronics: Used in the fabrication of organic electronic devices due to its ability to form stable self-assembled monolayers.
  • Sensors: Functionalized gold nanoparticles with this compound are employed in sensors for detecting heavy metals like mercury .
  • Nanotechnology: Acts as a linker in nanostructured materials, enhancing their mechanical and electrical properties .
  • Catalysis: Its thiol groups can serve as active sites for catalytic reactions.

Studies have demonstrated that p-terphenyl-4,4''-dithiol interacts effectively with metal surfaces, particularly gold. These interactions are crucial for applications involving surface-enhanced Raman spectroscopy (SERS), where the compound's presence significantly enhances signal intensity due to its strong affinity for gold substrates . Furthermore, research indicates that the molecular deformation of p-terphenyl-4,4''-dithiol when trapped in gold junctions can affect its electronic properties and reactivity .

Several compounds share structural similarities with p-terphenyl-4,4''-dithiol. Here’s a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
Biphenyl-4,4'-dithiolDithiolSimpler structure; used in similar applications but less versatile than p-terphenyl derivatives.
1,4-BenzenedithiolDithiolSmaller size; often used in organic synthesis but limited in electronic applications compared to p-terphenyl derivatives.
2,2'-Bipyridyl dithiolDithiolContains nitrogen; exhibits different electronic properties and is used primarily in coordination chemistry.

p-Terphenyl-4,4''-dithiol stands out due to its larger size and unique three-ring structure that enhances its ability to form stable assemblies on surfaces compared to simpler dithiols.

XLogP3

5.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

[1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~,3~4~-dithiol

Dates

Modify: 2023-08-15

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